molecular formula C9H16N2O B6162210 3-(dimethylamino)-N-methyl-N-(prop-2-yn-1-yl)propanamide CAS No. 1862777-41-0

3-(dimethylamino)-N-methyl-N-(prop-2-yn-1-yl)propanamide

Cat. No.: B6162210
CAS No.: 1862777-41-0
M. Wt: 168.2
InChI Key:
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Description

3-(dimethylamino)-N-methyl-N-(prop-2-yn-1-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group, a methyl group, and a prop-2-yn-1-yl group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-methyl-N-(prop-2-yn-1-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of N-methylpropargylamine with 3-dimethylaminopropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-methyl-N-(prop-2-yn-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different substituted amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amides with various alkyl or aryl groups.

Scientific Research Applications

3-(dimethylamino)-N-methyl-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-methyl-N-(prop-2-yn-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-1,2-propanediol
  • N,N-dimethylpropargylamine
  • N-methyl-N-(prop-2-yn-1-yl)acetamide

Uniqueness

3-(dimethylamino)-N-methyl-N-(prop-2-yn-1-yl)propanamide is unique due to the presence of both a dimethylamino group and a prop-2-yn-1-yl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

1862777-41-0

Molecular Formula

C9H16N2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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